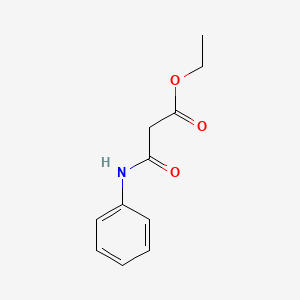

Ethyl 3-anilino-3-oxopropanoate

説明

Contextual Significance of β-Keto Anilides and Esters in Synthetic Chemistry

In the realm of synthetic chemistry, β-keto esters and β-keto anilides are esteemed as pivotal building blocks. Their value stems from the presence of multiple reactive sites within their molecular frameworks, which allows for a diverse range of chemical transformations. These compounds serve as crucial intermediates in the synthesis of complex molecules due to their versatile reactivity.

The structure of β-keto esters is characterized by a ketone functional group positioned at the beta-carbon relative to an ester group. This arrangement facilitates important reactions such as Claisen condensations, aldol (B89426) condensations, and cyclizations, which are fundamental for constructing intricate molecular architectures. researchgate.net The presence of both electrophilic and nucleophilic centers makes them valuable synthons in organic synthesis. nih.govprepchem.com They are often employed as starting materials for creating larger molecules, as they can be readily converted into other functional groups through reactions like hydrolysis, reduction, and decarboxylation.

Similarly, β-keto amides, which include the anilide functional group, are excellent precursors for the synthesis of various heterocyclic compounds. chemsrc.com The reactivity of these compounds makes them indispensable in the development of novel compounds with specific functions in fields such as pharmaceutical chemistry and materials science.

Overview of Anilino-Oxopropanoate Derivatives in Chemical and Biological Domains

Anilino-oxopropanoate derivatives, a class of compounds that includes Ethyl 3-anilino-3-oxopropanoate, have demonstrated a broad spectrum of applications in both chemical and biological domains. Their versatile structure, featuring reactive ketone and ester functionalities, allows them to act as precursors in the synthesis of various other compounds.

In the chemical industry, these derivatives are utilized in the production of dyes and pigments. Their structural characteristics are conducive to imparting color, making them valuable in these applications. Furthermore, their potential use as growth regulators in agricultural chemicals is an area of exploration. The ability of these compounds to undergo various chemical reactions, such as oxidation and substitution, enables chemists to generate a diverse array of derivatives with customized properties. For instance, the crystal structure of derivatives like ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate has been studied to understand its molecular conformation, which is stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov

From a biological perspective, anilino-oxopropanoate derivatives have shown promise in pharmaceutical research. Studies have indicated that certain derivatives of this compound possess anticancer properties, with research demonstrating their ability to inhibit the proliferation of cancer cell lines through the induction of apoptosis. Additionally, anti-inflammatory properties have been observed, with some compounds capable of modulating inflammatory responses by decreasing the expression of pro-inflammatory cytokines in macrophages. The anilino group is key to these biological activities, as it allows the molecule to bind to various enzymes and receptors, thereby modulating their function.

Academic Research Trajectories and Scope of the Compound

Academic research into this compound and its derivatives has followed several distinct trajectories, primarily focusing on its synthesis, structural elucidation, and application as a chemical intermediate. The compound's versatile nature makes it a subject of interest for developing new synthetic methodologies and for creating novel molecules with potential biological activity.

One significant area of research has been the synthesis and characterization of various anilino-oxopropanoate derivatives. For example, the synthesis of ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate was undertaken as an attempt to prepare a key intermediate for new oxazolo[5,4-b]quinoline derivatives, which are known to have cytotoxic properties. researchgate.netnih.gov The structural analysis of these compounds, often through techniques like X-ray crystallography, provides valuable insights into their molecular geometry and intermolecular interactions, which can influence their physical and biological properties. researchgate.net

Another research avenue explores the reactivity of this compound. For instance, it undergoes hydrolysis under acidic or basic conditions to yield 3-anilino-3-oxopropanoic acid. The conditions of this reaction can be controlled to either preserve the β-ketoamide moiety or induce decarboxylation. This reactivity is fundamental to its use as a precursor in more complex syntheses.

The compound also serves as a model for studying the synthesis and properties of related structures. Research on derivatives with different substituents on the aniline (B41778) ring, such as nitro or methoxy (B1213986) groups, helps in understanding how these modifications affect the compound's reactivity and potential applications. chemsrc.comchemsynthesis.com The overarching scope of research on this compound is to leverage its chemical versatility for the creation of new materials and therapeutic agents.

Data Tables

Table 1: Properties of this compound and Related Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₁₁H₁₃NO₃ | 207.23 | 53341-66-5 |

| Ethyl 3-anilino-2-nitro-3-oxopropanoate | C₁₁H₁₂N₂O₅ | 252.23 | N/A |

| Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | C₁₂H₁₅NO₄ | 237.25 | 5382-15-0 |

| Ethyl 3-(methyl-2-nitroanilino)-3-oxopropanoate | C₁₂H₁₄N₂O₅ | 266.25 | N/A |

| Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate | C₁₄H₁₈N₂O₃S₂ | 342.44 | N/A |

This table is generated based on data from multiple sources. chemsrc.comchemsynthesis.comchemsynthesis.com

Table 2: Investigated Biological Activities of Anilino-Oxopropanoate Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Derivatives have been shown to inhibit the growth of cancer cell lines, such as breast and prostate cancers, by inducing apoptosis. |

| Anti-inflammatory | Certain derivatives can modulate inflammatory responses by reducing the expression of pro-inflammatory cytokines in macrophages. |

| Cytotoxic | Derivatives of related quinoline (B57606) structures, for which anilino-oxopropanoates can be precursors, have shown cytotoxic properties. researchgate.netnih.gov |

This table summarizes findings from cited research. researchgate.netnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-anilino-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSKGJKEWQJVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201494 | |

| Record name | Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53341-66-5 | |

| Record name | Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053341665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Anilino 3 Oxopropanoate and Its Analogues

Strategic Approaches to Carbon-Nitrogen Bond Formation in Propanoates

The formation of the carbon-nitrogen bond is a critical step in the synthesis of ethyl 3-anilino-3-oxopropanoate and related compounds. Various strategies have been developed to achieve this transformation efficiently.

Condensation Reactions with Anilines and β-Keto Esters

A primary and widely utilized method for synthesizing this compound involves the condensation reaction between anilines and β-keto esters, such as ethyl acetoacetate (B1235776). orgsyn.org This reaction is typically performed under reflux conditions. The general scheme involves the reaction of ethyl acetoacetate with aniline (B41778), often in the presence of a catalyst, to yield the desired product. The water formed during the reaction can be removed using a Dean and Stark apparatus to drive the equilibrium towards product formation. orgsyn.org

Several variations of this method exist. For instance, the reaction can proceed without a catalyst if the reactants are left at room temperature for an extended period or heated on a steam bath. orgsyn.org The use of a catalytic amount of aniline hydrochloride or iodine can also facilitate the reaction. orgsyn.org

Esterification and Amidation Pathways for Oxopropanoate Synthesis

The synthesis of the amide bond in anilino-oxopropanoates can also be achieved through direct amidation of esters. nih.gov This approach is attractive due to the ready availability of esters. nih.gov Traditional methods often require harsh conditions or the use of coupling agents, which can be less atom-economical. nih.govmdpi.com

Modern approaches focus on base-promoted direct amidation of unactivated esters. nih.gov For example, a combination of DMSO and t-BuOK has been shown to be effective for the amidation of various esters with amines. nih.gov Another system, THF/n-BuLi, allows for the acylation of a broad range of aliphatic and aromatic amines with high yields. nih.gov However, the use of a strong base like n-BuLi necessitates an inert atmosphere. nih.gov

Organocatalyzed procedures have also been developed. Trifluoroethanol has been used as an organocatalyst for the amidation of unactivated methyl esters. mdpi.com Acetic acid can also act as an organocatalyst for the N-acetylation of amines using ethyl or butyl acetate (B1210297) as the acyl donor. mdpi.com

Catalytic and Green Chemistry Approaches in Anilino-Oxopropanoate Synthesis

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. This includes the use of one-pot syntheses and various catalysts.

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers several advantages, including reduced waste, lower costs, and shorter reaction times. Several one-pot methods have been developed for the synthesis of related heterocyclic compounds, which could be adapted for anilino-oxopropanoate synthesis. For example, the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones from an aldehyde, a β-keto ester, and urea (B33335), demonstrates the potential of this approach. researchgate.net The use of ionic liquids as catalysts in such reactions under ultrasound irradiation further enhances their efficiency and recyclability. researchgate.net

Other one-pot procedures have been developed for the synthesis of various heterocyclic systems, such as 3-acylisoxazoles and 1-aryl-3-trifluoromethylpyrazoles, showcasing the versatility of this strategy. researchgate.netnih.gov

Application of Catalysts in Reaction Optimization

Catalysts play a crucial role in optimizing the synthesis of this compound and its analogues. As mentioned earlier, acids like aniline hydrochloride and Lewis acids like iodine can catalyze the condensation reaction between anilines and β-keto esters. orgsyn.org

Iron(III) chloride has been reported as an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com This method is compatible with a range of amine and ester substrates, affording the desired amides in good to excellent yields. mdpi.com Palladium-based catalysts, particularly Pd-NHC complexes, have been employed for the cross-coupling of activated aryl esters with aniline derivatives, although these reactions often require high temperatures and an excess of a base. mdpi.com

Other metal-based catalysts, such as those derived from lanthanum, have also shown promise in the direct amidation of esters with anilines. mdpi.com Furthermore, non-metallic catalysts like KPF6 have been used in substoichiometric amounts for the amidation of carboxylic acids. mdpi.com

Regio- and Stereoselective Synthesis of Substituted Ethyl 3-Anilino-3-Oxopropanoates

The synthesis of substituted derivatives of this compound with specific regio- and stereochemistry is an area of growing interest. This control is crucial for the development of compounds with specific biological activities.

An example of stereoselective synthesis is the one-pot aminohalogenation and in situ intramolecular S_N2 substitution of α,β-unsaturated esters and ketones. organic-chemistry.org This method yields N-p-tosyl-aziridine-2-ketones and carboxylates with excellent anti-stereoselectivity. organic-chemistry.org Triethylamine is often used as a base to facilitate the in situ cyclization. organic-chemistry.org

Control of Aniline Moiety Substitution Patterns

The properties and subsequent reactivity of this compound analogues can be significantly altered by introducing substituents onto the aniline ring. The electronic and steric nature of these substituents dictates the chemical behavior of the resulting molecule.

Key research findings in this area demonstrate the synthesis of analogues with specific substitution patterns to achieve desired properties. These modifications can enhance lipophilicity, introduce new reactive handles, or alter the conformational preferences of the molecule.

Table 1: Examples of this compound Analogues with Controlled Aniline Substitution

| Compound Name | Aniline Moiety Substituent(s) | Impact of Substitution |

| Ethyl 3-(3,5-Diethylphenyl)-3-oxopropanoate | Diethyl | Enhances lipophilicity and may increase steric hindrance around the amide. |

| Ethyl 3-(3-Methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate | Benzoisoxazole | Introduces a fused heterocyclic system, with the isoxazole (B147169) ring's electron-withdrawing nature potentially stabilizing reaction transition states. |

This table showcases how the choice of substituted aniline precursor directly influences the structure and potential application of the resulting analogue.

Introduction of Chiral Centers and Enantioselective Synthesis

The synthesis of enantiomerically pure β-amino esters and their derivatives is of great importance, as the stereochemistry often governs biological activity. While specific enantioselective methods for this compound are not extensively detailed, general strategies for related β-amino esters and β-keto amides are applicable.

One common approach involves the use of chiral auxiliaries. For example, a chiral imine, derived from an optically pure amine like (S)-phenylglycinol, can be reacted with a suitable reagent to introduce a new stereocenter with high diastereoselectivity. nih.govacs.org Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched β-amino ester.

Another powerful technique is enzyme-catalyzed resolution. Lipases can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric excess. mdpi.com For instance, Lipase PSIM from Burkholderia cepacia has been effectively used for the hydrolysis of racemic β-amino carboxylic ester hydrochlorides. mdpi.com

Organocatalysis, particularly using chiral amines like proline, offers a metal-free method for asymmetric synthesis. youtube.com Proline can catalyze aldol (B89426) or Mannich-type reactions enantioselectively, establishing the chiral center at the β-position. Synergistic catalysis, combining a chiral primary amine with a transition metal catalyst like palladium, has also been developed for the asymmetric α-allylic allenylation of β-ketocarbonyls, demonstrating a sophisticated method for creating complex chiral structures. nih.gov

Table 2: Methodologies for Enantioselective Synthesis of β-Amino Esters

| Method | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. nih.govacs.org | High diastereoselectivity; auxiliary is cleaved and can be recovered. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. mdpi.com | High enantiomeric excess (ee ≥99%) can be achieved; operates under mild conditions. mdpi.com |

| Asymmetric Organocatalysis | A small chiral organic molecule (e.g., proline) catalyzes the reaction enantioselectively. youtube.com | Metal-free; can create multiple stereocenters. youtube.com |

This table summarizes key strategies that can be applied to generate chiral analogues of this compound.

Derivatization Strategies for Structural Diversity

To expand the chemical space accessible from this compound, various derivatization strategies can be employed. These modifications can target the anilino nitrogen, the active methylene (B1212753) group of the propanoate chain, or the ethyl ester functionality.

Functionalization at the Anilino Nitrogen

The nitrogen atom of the anilino group, being a secondary amide, possesses a proton that can be substituted, and the nitrogen itself can participate in further reactions. Although amides are generally less reactive than amines, derivatization is achievable under appropriate conditions.

N-alkylation or N-arylation can be accomplished through coupling reactions. For example, methods developed for the N-arylation of amino acid esters using aryl triflates and palladium catalysts (such as t-BuBrettPhos Pd G3 or G4) could be adapted for this purpose. researchgate.net Such reactions are often challenged by the need for mild conditions to avoid racemization if chiral centers are present. researchgate.net Another approach involves the reaction of N-nitrosoanilines with olefins, which can lead to N-alkylation, providing access to a range of functionalized aniline derivatives. researchgate.net

More complex modifications can introduce entirely new functional groups. For instance, nickel-catalyzed N-N cross-coupling reactions have been developed for synthesizing hydrazides from anilines, a transformation that could potentially be applied to create novel derivatives. nih.gov

Modifications of the Propanoate Chain and Ester Group

The propanoate backbone of this compound offers multiple sites for functionalization, primarily the α-carbon (C2) and the ester group. The C2 position is an active methylene group, flanked by two carbonyls, making it susceptible to electrophilic substitution.

A notable derivatization is the introduction of a nitro group at the C2 position to yield ethyl 3-anilino-2-nitro-3-oxopropanoate. chemsynthesis.com This adds a versatile functional group that can be used in further synthetic transformations. Another documented modification involves reacting the parent compound with phenyl isocyanate and ethyl {[bis(methylsulfanyl)methylidene]amino}acetate to furnish ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate. nih.gov This complex transformation highlights the reactivity of the α-carbon and its utility in building intricate molecular scaffolds.

The ethyl ester group is also a prime target for modification. Standard hydrolysis under acidic or basic conditions cleaves the ester to yield the corresponding 3-anilino-3-oxopropanoic acid. This carboxylic acid serves as a valuable intermediate, enabling the formation of different esters, amides, or other carboxylic acid derivatives through well-established coupling chemistries.

Table 3: Examples of Derivatization at the Propanoate Chain

| Derivative Name | Position of Modification | Reagents/Method |

| Ethyl 3-anilino-2-nitro-3-oxopropanoate chemsynthesis.com | C2 (α-carbon) | Nitrating agent |

| Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate nih.gov | C2 (α-carbon) | Phenyl isocyanate, Ethyl {[bis(methylsulfanyl)methylidene]amino}acetate |

| 3-Anilino-3-oxopropanoic acid | Ester Group | Acid or base-catalyzed hydrolysis |

This table illustrates the chemical modifications possible on the propanoate portion of the molecule, leading to diverse functionalized products.

Chemical Transformations and Reaction Pathways of Ethyl 3 Anilino 3 Oxopropanoate

Utilization as a Versatile Synthetic Building Blockjptcp.comresearchgate.net

Ethyl 3-anilino-3-oxopropanoate, a β-keto ester derivative, is a structurally versatile molecule. Its utility in synthetic chemistry stems from the presence of multiple reactive sites, including a ketone, an ester, and an amide functional group, which allow for a diverse range of chemical modifications. This compound serves as a valuable precursor in the synthesis of various organic molecules, particularly heterocyclic systems that form the core of many pharmaceutical and agrochemical agents.

Precursor in Heterocyclic Synthesis (e.g., Quinolines, Pyrroles, Thiophenes, Pyrazoles, Triazines)jptcp.comresearchgate.netorganic-chemistry.orgresearchgate.netgoogle.comgoogle.comnih.gov

The reactivity of this compound makes it an ideal starting material for the construction of numerous heterocyclic rings.

Quinolines: This compound is a classic reagent in the Conrad-Limpach-Knorr synthesis of quinolines. The reaction involves the condensation of an aniline (B41778) with a β-ketoester. In this case, heating this compound, often in a high-boiling point solvent like diphenyl ether, leads to intramolecular cyclization to form 4-hydroxyquinoline-3-carboxylate derivatives. jptcp.com Three-component reactions involving anilines, aldehydes, and this compound, sometimes catalyzed by agents like iron(III) chloride, also provide a direct route to diverse quinoline (B57606) structures. rsc.orgnih.gov

Pyrroles: The synthesis of pyrroles can be achieved via the Hantzsch pyrrole (B145914) synthesis, a three-component reaction between an α-haloketone, a β-dicarbonyl compound, and a primary amine. nih.gov this compound can serve as the β-dicarbonyl component in this reaction. Additionally, the Clauson-Kaas pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for a 1,4-dicarbonyl compound, can react with various nitrogen-containing nucleophiles, including carbamates, to form N-protected pyrroles. nih.gov

Thiophenes: Substituted thiophenes are accessible through reactions utilizing this precursor. The Gewald reaction, a multicomponent process, can synthesize 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. researchgate.net this compound or its derivatives can function as the ketone component in this type of transformation. For example, related syntheses have been achieved by reacting ethyl 4-chloroacetoacetate with phenyl isothiocyanate and various active methylene (B1212753) compounds to yield highly substituted thiophenes. researchgate.netnih.gov

Pyrazoles: The reaction of β-dicarbonyl compounds with hydrazine (B178648) derivatives is a fundamental method for constructing pyrazole (B372694) rings. This compound reacts with hydrazine hydrate (B1144303) to form ethyl 3-oxopyrazolidine-4-carboxylates, which can be further converted to pyrazole derivatives. researchgate.netrsc.org

Triazines: The construction of the 1,3,5-triazine (B166579) core can be accomplished through various synthetic routes. One established method involves the acid-catalyzed reaction of an alkyl carbamate (B1207046) with formaldehyde. google.com While not a direct precursor, derivatives of this compound could be envisioned to participate in cyclocondensation reactions to form triazine rings. For instance, N-aminated pyrroles can be converted to pyrrolo[2,1-f] jptcp.comresearchgate.netlibretexts.orgtriazines by reacting with formamide. google.com

Table 1: Heterocyclic Synthesis from this compound and Related Precursors

| Heterocycle | Key Reagents | Reaction Type |

|---|---|---|

| Quinolines | Self-condensation (heat), or with anilines & aldehydes | Conrad-Limpach-Knorr, 3-Component Reaction |

| Pyrroles | α-haloketone, amine | Hantzsch Synthesis |

| Thiophenes | Elemental sulfur, active methylene nitrile | Gewald Synthesis |

| Pyrazoles | Hydrazine hydrate | Cyclocondensation |

| Triazines | Formaldehyde, Ammonia (B1221849), Chloroformate | Cyclocondensation |

Role in Multi-Component Reactionsnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a cornerstone of modern synthetic efficiency. mdpi.comnih.gov this compound is an excellent substrate for such transformations.

Its utility is prominently featured in reactions like the Biginelli and Hantzsch syntheses. mdpi.com In a Biginelli-type reaction, it can react with an aldehyde and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinones. In Hantzsch-type syntheses, it can condense with an aldehyde and ammonia to produce dihydropyridines. These reactions capitalize on the compound's ability to act as both a nucleophile (via its enol or enolate form) and an electrophile at its carbonyl centers. mdpi.com For instance, a three-component reaction of anilines, ethyl glyoxalate, and epoxides has been developed to synthesize 1,3-oxazolidine derivatives. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms provides insight into the reactivity and synthetic utility of this compound.

Intramolecular Cyclization Processesresearchgate.netnih.gov

Intramolecular cyclization is the pivotal step in the formation of many heterocyclic systems from this precursor.

Quinoline Formation: In the Conrad-Limpach-Knorr synthesis, the reaction is initiated by the formation of an anilino-acrylate intermediate via condensation between the aniline nitrogen and the ketone carbonyl of the β-ketoester, followed by dehydration. At high temperatures (around 250 °C), a 6-endo-trig intramolecular cyclization (electrocyclization) occurs, where the aniline ring attacks the ester carbonyl. This is followed by the elimination of ethanol (B145695) to yield the 4-quinolone product.

Pyrazole Formation: The synthesis of pyrazoles from β-dicarbonyl compounds and hydrazines begins with the formation of a hydrazone intermediate at the ketone position. The terminal nitrogen of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. This nucleophilic acyl substitution results in a five-membered ring which, upon elimination of an ethanol molecule, tautomerizes to the stable aromatic pyrazole. researchgate.net

Nucleophilic Additions and Substitutionsresearchgate.net

The carbonyl groups within this compound are primary sites for nucleophilic attack.

Concerted vs. Stepwise Mechanisms: Nucleophilic substitution reactions can proceed through either a concerted mechanism, where bond formation and breaking occur simultaneously, or a stepwise mechanism involving a discrete intermediate. sapub.org In the context of nucleophilic aromatic substitution (SNAr), reactions can proceed via a concerted (cSNAr) pathway rather than the classic two-step mechanism involving a Meisenheimer intermediate. nih.gov

Anilinolysis Studies: Kinetic studies on the anilinolysis of related phosphoryl compounds show that the mechanism can be stepwise, with either bond formation or bond breaking being the rate-limiting step, depending on the basicity of the attacking aniline. nih.gov These studies often employ deuterium (B1214612) kinetic isotope effects to probe the structure of the transition state, which can involve either a backside attack or a frontside attack facilitated by hydrogen bonding. nih.gov

Hydrolysis and Transamidation Reactions

The ester and amide functionalities can be cleaved or modified under specific conditions.

Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) with a reagent like sodium hydroxide (B78521) proceeds via nucleophilic acyl substitution to yield the corresponding carboxylate salt, 3-anilino-3-oxopropanoate. Acid-catalyzed hydrolysis yields the carboxylic acid, 3-anilino-3-oxopropanoic acid.

Transamidation: Transamidation involves the reaction of an amide with an amine to exchange the amide's nitrogen substituent. While the anilide group is relatively stable, such a transformation could potentially be forced under harsh conditions or with specific catalysts, leading to a different secondary amide.

Functional Group Interconversions and Modulations

This compound possesses several reactive sites that allow for a variety of functional group interconversions and modulations. The primary functional groups available for transformation are the ethyl ester, the secondary amide, and the active methylene group at the C-2 position. These sites provide a versatile platform for synthesizing a range of derivatives through reactions such as hydrolysis, substitution, and cyclization.

The ester functional group can be readily transformed. For instance, hydrolysis of the ethyl ester bond in this compound can be achieved under acidic or basic conditions. This reaction cleaves the ester to yield 3-anilino-3-oxopropanoic acid, converting the ester into a carboxylic acid while preserving the β-ketoamide structure.

The active methylene group (the carbon atom situated between the two carbonyl groups) is particularly reactive and susceptible to various chemical modifications. Research has shown that this position can be functionalized to introduce new substituents. In one study, the reaction of a related starting material with phenyl isocyanate under basic conditions at low temperatures led to the formation of Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate. nih.govresearchgate.net This demonstrates the feasibility of introducing complex substituents at the C-2 position.

Modifications can also be made to the aniline ring, although this often involves starting with a substituted aniline during the initial synthesis of the parent compound. The existence of derivatives such as ethyl 3-(4-chloroanilino)-3-oxopropanoate and ethyl 3-(methyl-2-nitroanilino)-3-oxopropanoate highlights that the electronic properties and steric profile of the molecule can be systematically altered by introducing different substituents onto the phenyl ring. epa.govchemsynthesis.com

The table below summarizes key functional group interconversions involving this compound and its close analogues.

| Reaction Type | Reagents and Conditions | Functional Group Modified | Product | Reference |

| Hydrolysis | Acidic or basic conditions | Ethyl Ester | 3-Anilino-3-oxopropanoic acid | |

| Substitution at C-2 | Phenyl isocyanate, basic conditions, -75°C (on a related substrate) | Active Methylene | Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate | nih.govresearchgate.net |

| Cyclization | Hydrazine hydrate (on β-anilino-diesters) | Ester and Amide | Ethyl 3-oxopyrazolidine-4-carboxylate | rsc.org |

These transformations underscore the utility of this compound as a versatile intermediate in organic synthesis, allowing for targeted modifications of its functional groups to produce a diverse array of chemical structures.

Structural Characterization and Theoretical Studies of Ethyl 3 Anilino 3 Oxopropanoate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. For Ethyl 3-anilino-3-oxopropanoate, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide critical insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While comprehensive 2D NMR data for the title compound is not widely published, analysis of its ¹H and ¹³C NMR spectra, along with data from closely related derivatives, allows for a detailed structural assignment.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons of the propanoate backbone, the aromatic protons of the anilino group, and the amide proton. The chemical shift of the amide (N-H) proton can be broad and its position variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbons of the ester and amide groups, which are typically found downfield (160-180 ppm), the aromatic carbons, and the aliphatic carbons of the ethyl and propanoate moieties. libretexts.org

In a study on a closely related derivative, ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate, specific chemical shifts were identified, which can serve as a reference for the parent compound. nih.gov

Table 1: NMR Data for the Derivative Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate in DMSO-d₆ nih.gov

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 9.97 (s, 1H) | –NH– | 167.06 | Amide C=O |

| 7.61 (d, J = 8.4 Hz, 2H) | –H2, –H6 (Aromatic) | 165.34 | Ester C=O |

| 7.31 (d, J = 7.8 Hz, 2H) | –H3, –H5 (Aromatic) | 138.74 | Aromatic C |

| 7.07 (t, J = 7.8 Hz, 1H) | –H4 (Aromatic) | 129.20 | Aromatic CH |

| 5.00 (s, 1H) | –CH | 124.33 | Aromatic CH |

| 4.14 (q, J = 7.1, 2H) | –CH₂ | 120.03 | Aromatic CH |

| 2.59 (s, 3H) | –SCH₃ | 69.68 | Aliphatic CH |

| 2.46 (s, 3H) | –SCH₃ | 61.69 | –OCH₂ |

| 1.17 (t, J = 7.1 Hz, 3H) | –CH₃ | 15.26 | –SCH₃ |

| 14.98 | –SCH₃ |

Note: The data is for a derivative and provides an approximation of expected shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound and its derivatives displays characteristic absorption bands that confirm its structure. nih.gov Key vibrational frequencies include the stretching of the N-H bond in the amide, and the C=O bonds in both the ester and amide functionalities. nih.gov The distinct frequencies for the two carbonyl groups are particularly informative.

Table 2: Characteristic FTIR Absorption Bands for a Derivative of this compound nih.gov

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3283 | N–H Stretch | Amide |

| 1733 | C=O Stretch | Ester |

| 1687 | C=O Stretch (Amide I Band) | Amide |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Molecular Conformation and Tautomeric Forms

This compound is a β-keto ester derivative that can theoretically exist in several tautomeric forms, including the keto-amide and the enol-imine forms. X-ray diffraction studies on related compounds have been crucial in determining which tautomer is present in the solid state. nih.gov For instance, the crystal structure of ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate confirms that the molecule exists in the keto-amide form. nih.gov The study revealed that the phenyl ring and the adjacent amide group are nearly coplanar, with a small dihedral angle between them. nih.gov This planarity is indicative of electronic delocalization between the phenyl ring and the amide group.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The way molecules pack in a crystal is governed by intermolecular forces. For this compound, hydrogen bonding is a key interaction. The anilino group's N-H can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl groups can act as acceptors. Research confirms the presence of intermolecular N–H···O hydrogen bonds, which contribute to the stability of its solid-state structure.

In the crystal structure of a closely related derivative, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov The crystal packing is characterized by a network of C—H⋯O hydrogen bonds that link the molecules into a three-dimensional array. nih.govresearchgate.net This intricate network of interactions dictates the physical properties of the compound in its solid form.

Table 3: Crystal Data for the Derivative Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S₂ |

| Molecular Weight | 326.42 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5298 (11) |

| b (Å) | 9.1422 (16) |

| c (Å) | 11.0268 (13) |

| α (°) | 101.377 (12) |

| β (°) | 102.102 (10) |

| γ (°) | 104.457 (13) |

| Volume (ų) | 785.3 (2) |

| Z | 2 |

Computational Chemistry and Quantum Mechanical Investigations

While extensive experimental data provides a solid foundation for understanding the structure of this compound, computational chemistry offers a complementary, theoretical perspective. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate various molecular properties.

These theoretical studies can predict the relative stabilities of different possible tautomers and conformers, providing insight into which forms are most likely to exist. Furthermore, computational methods can calculate theoretical NMR and FTIR spectra, which can be compared with experimental results to validate structural assignments.

Quantum mechanical investigations also allow for the analysis of the molecule's electronic structure. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an important parameter in assessing molecular stability. Additionally, the generation of a molecular electrostatic potential (MEP) map can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is valuable for predicting how the molecule will interact with other chemical species, including its participation in intermolecular hydrogen bonding.

Electronic Structure Calculations (e.g., DFT for Molecular Geometry and Reactivity Prediction)

The electronic structure and reactivity of this compound can be effectively investigated using Density Functional Theory (DFT). While specific DFT studies on this exact molecule are not extensively reported in publicly available literature, the principles of DFT allow for the prediction of its molecular geometry and reactivity.

DFT calculations would typically be employed to optimize the ground-state geometry of the molecule. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For this compound, key parameters for optimization would include the geometries of the aniline (B41778) ring, the ethyl ester group, and the central propanoyl chain.

Furthermore, DFT can be utilized to calculate various electronic properties that provide insights into the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electron density, calculated through methods such as Natural Bond Orbital (NBO) analysis, can reveal the partial charges on each atom. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbons in the ester and amide groups are expected to be electrophilic, while the oxygen and nitrogen atoms would be nucleophilic centers.

Interactive Data Table: Predicted DFT Parameters

Since direct experimental or computational data for the parent compound is scarce, the following table presents hypothetical yet plausible data based on known values for similar functional groups and the aforementioned derivative.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O (amide) | ~1.24 |

| C-N (amide) | ~1.35 |

| C=O (ester) | ~1.22 |

| C-O (ester) | ~1.34 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimations and would require specific DFT calculations for confirmation.

Conformational Analysis and Energy Minimization Studies

Energy minimization studies, often performed using molecular mechanics force fields or quantum mechanical methods like DFT, are employed to explore the potential energy surface of the molecule. By systematically rotating the rotatable bonds (e.g., C-C, C-N, C-O bonds), different conformers can be generated. The energy of each conformer is then calculated, and the structures corresponding to energy minima are identified as stable conformers.

For this compound, key dihedral angles to investigate would be those around the Cα-Cβ bond and the bonds connecting the aniline and ethyl groups to the main chain. The relative energies of the different conformers would indicate their population at a given temperature. It is likely that the most stable conformers are stabilized by intramolecular hydrogen bonds, for example, between the amide N-H and the ester carbonyl oxygen.

Molecular Dynamics Simulations (if applicable for specific research)

Molecular Dynamics (MD) simulations could provide valuable insights into the dynamic behavior of this compound in different environments, such as in solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time.

An MD simulation of this compound would require a force field that accurately describes the interactions between the atoms of the molecule and the surrounding solvent molecules. The simulation would reveal how the molecule flexes and changes its conformation in solution, providing a more realistic picture than static energy minimization.

Specific applications of MD simulations for this compound could include:

Solvation Studies: Understanding how the molecule interacts with solvent molecules, which is crucial for predicting its solubility and reactivity in different solvents.

Binding Studies: If the molecule is being investigated for its interaction with a biological target, MD simulations can be used to model the binding process and estimate the binding affinity.

As of now, there are no specific, publicly accessible research articles detailing molecular dynamics simulations performed on this compound.

Research on Biological and Pharmacological Activities of Ethyl 3 Anilino 3 Oxopropanoate Derivatives

Antimicrobial Activity Studies

Research into the antimicrobial properties of ethyl 3-anilino-3-oxopropanoate derivatives has explored their efficacy against a range of pathogens, including bacteria and fungi.

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Studies have indicated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. mdpi.com

In one study, a series of 3-arylamino-1-chloropropan-2-ols, which share structural similarities with the anilino-propanol backbone, were synthesized and evaluated for their antibacterial activity. Notably, 1-chloro-3-(2',4'-dichlorophenylamino)-propan-2-ol and 1-chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol were identified as the most active compounds against Salmonella typhi. Furthermore, 1-chloro-3-(3',4'-dichlorophenylamino)-propan-2-ol demonstrated the highest activity against Pseudomonas aeruginosa. nih.gov While these specific compounds showed activity that was approximately half that of the standard antibiotic tetracycline, they were also found to be significantly less toxic. nih.gov

Another study on novel arylazo nicotinate (B505614) derivatives, which also contain anilino-like moieties, reported high efficacy against both E. coli and Bacillus subtilis. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were used to quantify their antibacterial potency. researchgate.net

The table below summarizes the antibacterial activity of selected related derivatives:

| Compound/Derivative | Bacterial Strain | Activity/Observation |

| 1-Chloro-3-(2',4'-dichlorophenylamino)-propan-2-ol | Salmonella typhi | Most active in the series nih.gov |

| 1-Chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol | Salmonella typhi | Most active in the series nih.gov |

| 1-Chloro-3-(3',4'-dichlorophenylamino)-propan-2-ol | Pseudomonas aeruginosa | Most active in the series nih.gov |

| Arylazo nicotinate derivatives | Escherichia coli | Highly effective researchgate.net |

| Arylazo nicotinate derivatives | Bacillus subtilis | Highly effective researchgate.net |

Antifungal Properties Investigations

The antifungal potential of this compound derivatives and related structures has been an area of active research. One study focused on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which were synthesized and tested against the yeast-like fungi Candida albicans. The results indicated that all the tested compounds inhibited the growth of C. albicans at a concentration of 64 µg/mL. mdpi.com

In a separate investigation, a series of nine 3-arylamino-1-chloropropan-2-ols were assessed for their antifungal activity against pathogenic strains of Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.gov Among these, 1-chloro-3-(4'-chlorophenylamino)-propan-2-ol was found to be the most potent antifungal compound against A. fumigatus, A. flavus, and A. niger, demonstrating over 90% growth inhibition of A. fumigatus at a concentration of 5.85 µg/mL. nih.gov This compound was also noted for its low toxicity. Additionally, 1-chloro-3-(2',6'-dichlorophenylamino)-propan-2-ol and 1-chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol were the most effective against C. albicans. nih.gov

The table below presents the antifungal activity of these related derivatives:

| Compound/Derivative | Fungal Strain | Activity/Observation |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Growth inhibition at 64 µg/mL mdpi.com |

| 1-Chloro-3-(4'-chlorophenylamino)-propan-2-ol | Aspergillus fumigatus | >90% inhibition at 5.85 µg/mL nih.gov |

| 1-Chloro-3-(4'-chlorophenylamino)-propan-2-ol | Aspergillus flavus | Most active in the series nih.gov |

| 1-Chloro-3-(4'-chlorophenylamino)-propan-2-ol | Aspergillus niger | Most active in the series nih.gov |

| 1-Chloro-3-(2',6'-dichlorophenylamino)-propan-2-ol | Candida albicans | Most active in the series nih.gov |

| 1-Chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol | Candida albicans | Most active in the series nih.gov |

Antiviral and Antitubercular Potential

While direct studies on the antiviral and antitubercular activities of this compound derivatives are limited, research on structurally related compounds provides some insights.

In the realm of antiviral research, a study on ethyl 3-hydroxyhexanoate (B1247844) demonstrated significant inhibition of Coxsackievirus B (CVB) replication both in vitro and in vivo. chemsynthesis.com The compound exhibited an effective concentration (EC₅₀) of 1.2 μM and a 50% cytotoxicity concentration (CC₅₀) of 25.6 μM, resulting in a selectivity index (SI) of 20.8. chemsynthesis.com The mechanism of action was suggested to be at the step of viral RNA replication. chemsynthesis.com

Regarding antitubercular activity, several studies on indolizine (B1195054) derivatives, which can be synthesized from precursors related to the core structure, have shown promise. A series of synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds in this series were found to be active at concentrations of 25, 50, and 100 μg/ml. nih.gov Another study on ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues also reported potent antitubercular activity against the H37Rv strain, with one compound showing a MIC₉₉ of 2.55 μg/mL. researchgate.net

Antineoplastic (Anticancer) Research

The potential of this compound derivatives as anticancer agents is an emerging area of investigation, with studies focusing on their cytotoxic effects on cancer cells and the underlying molecular mechanisms.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. smolecule.com Research on related quinoline (B57606) fused five-membered heterocyclic compounds, which can be synthesized from intermediates related to the title compound, has shown cytotoxic properties, indicating their potential as antitumor agents. researchgate.net

While specific data on the cytotoxicity of a wide range of this compound derivatives is not extensively available, studies on structurally similar compounds provide some context. For instance, research on nanoparticles containing ethanol (B145695) and ethyl acetate (B1210297) fractions of green tea leaves demonstrated cytotoxic effects on the MDA-MB-231 breast cancer cell line, with IC₅₀ values of 10.70 μg/mL and 12.72 μg/mL, respectively. nih.gov Another study on essential oils showed that petitgrain essential oil was the most effective against MCF-7, HepG2, and HeLa cancer cells in an MTT assay. notulaebotanicae.ro

The table below summarizes the cytotoxic activity of related compounds on various cancer cell lines:

| Compound/Fraction | Cancer Cell Line | IC₅₀ Value/Observation |

| Nano ethanol fraction of green tea leaves | MDA-MB-231 (Breast) | 10.70 μg/mL nih.gov |

| Nano ethyl acetate fraction of green tea leaves | MDA-MB-231 (Breast) | 12.72 μg/mL nih.gov |

| Petitgrain essential oil | MCF-7 (Breast) | Most effective in MTT assay notulaebotanicae.ro |

| Petitgrain essential oil | HepG2 (Liver) | Most effective in MTT assay notulaebotanicae.ro |

| Petitgrain essential oil | HeLa (Cervical) | Most effective in MTT assay notulaebotanicae.ro |

Investigations into Molecular Targets and Pathways in Cancer

Understanding the molecular mechanisms by which these derivatives exert their potential anticancer effects is crucial for their development as therapeutic agents. The presence of a fluorine atom in some derivatives is believed to enhance their binding affinity and selectivity for molecular targets. smolecule.com

Research into related compound classes offers some clues. For example, halogenated spirooxindoles, which can be synthesized from related precursors, have been shown to act as multitarget agents. Their biological effects are attributed to mechanisms such as kinase inhibition, disruption of the MDM2–p53 interaction, DNA-binding modulation, and the activation of apoptosis pathways. srikvcpharmacy.com

In silico molecular docking studies of other compounds have identified potential cancer targets. For instance, lupeol (B1675499) has shown good binding affinity with proteins such as Caspase-3, BCL-2, Topoisomerase, PTK, mTOR, H-Ras, and PI3K, suggesting its potential as an inhibitor of proliferating cancer cells. nih.gov Similarly, oxo-azo derivatives have been analyzed for their interaction with the JAK-STAT3 signaling pathway, which is crucial in tumorigenesis. nih.gov

For antitubercular indolizine derivatives, in silico analysis has suggested that Malate synthase might be a possible molecular target in Mycobacterium tuberculosis. researchgate.net While this is not a cancer target, it highlights the use of computational methods to identify potential protein interactions.

Anti-inflammatory and Analgesic Research

Derivatives of this compound have demonstrated potential anti-inflammatory and analgesic properties. Research indicates that these compounds can modulate inflammatory responses. For instance, certain derivatives have been shown to decrease the expression of pro-inflammatory cytokines in macrophages, suggesting their therapeutic potential in managing chronic inflammatory conditions.

In the realm of pain management, specific derivatives have been investigated for their analgesic effects. Studies on oleanolic acid derivatives, for example, have shown that the introduction of certain chemical moieties can lead to centrally mediated, morphine-like analgesic actions. nih.gov One such derivative, methyl 3-octanoyloxyiminoolean-12-en-28-oate, exhibited a synergistic analgesic effect when combined with morphine. nih.gov This compound also displayed anti-inflammatory activity. nih.govresearchgate.net The anti-inflammatory properties of some oleanolic acid oxime derivatives have been attributed to their enhanced hydrophilicity compared to the parent compound. researchgate.net

Table 1: Investigated Anti-inflammatory and Analgesic Activities

| Compound/Derivative Class | Investigated Activity | Key Findings |

|---|---|---|

| This compound Derivatives | Anti-inflammatory | Reduced pro-inflammatory cytokine expression in macrophages. |

| Oleanolic Acid Acyloxyimino Derivative | Analgesic | Produced centrally mediated analgesic action at high doses. nih.gov |

| Oleanolic Acid Acyloxyimino Derivative | Anti-inflammatory | Demonstrated anti-inflammatory effects in carrageenan-induced edema. nih.govresearchgate.net |

Enzyme Inhibition and Receptor Modulation Investigations

The structural features of this compound derivatives make them candidates for interacting with various enzymes and receptors, leading to the modulation of their activities.

Certain fluoroquinolone derivatives, which can be synthesized from precursors like ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, have been identified as catalytic inhibitors of human topoisomerase I (hTopo I). nih.gov Topoisomerases are crucial enzymes that manage the topological states of DNA during cellular processes. biorxiv.org The inhibition of these enzymes is a key strategy in cancer chemotherapy. nih.govresearchgate.net Novel N1-biphenyl fluoroquinolones have been shown to inhibit the catalytic activity of type I topoisomerases without poisoning the enzyme, representing a significant development in this area. nih.gov Structural modifications, such as increasing the rigidity of the C7 side chain, have been found to influence the inhibitory activity against hTopo I. nih.gov

Derivatives of this compound have been investigated for their ability to inhibit α-glucosidase, an enzyme critical for carbohydrate digestion. nih.govherbmedpharmacol.com The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. nih.gov A variety of heterocyclic compounds, including those derived from pyridazine-triazole hybrids, have shown significant α-glucosidase inhibitory potential. nih.gov The inhibitory activity is influenced by the nature and position of substituents on the aryl ring of these derivatives. nih.gov For example, a series of novel pyridazine-triazole hybrid molecules demonstrated a wide range of inhibitory potential against rat intestinal α-glucosidase, with some compounds showing high potency. nih.gov Similarly, flavonoid derivatives isolated from natural sources have also exhibited strong α-glucosidase inhibition. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Compound Classes

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyridazine-triazole hybrids | α-Glucosidase | Substituents on the aryl ring significantly affected inhibitory potential. nih.gov |

| Flavonoid derivatives | α-Glucosidase | Some compounds showed more potent inhibition than the standard drug acarbose. nih.gov |

| Meroterpene-like derivatives | α-Glucosidase | Demonstrated potent inhibition, with activity influenced by structural features. researchgate.net |

Research has explored the potential of this compound derivatives in targeting specific proteins involved in disease pathways. One such target is the AIMP2-DX2 splicing variant, which is implicated in cancer.

Another significant target is Protein Tyrosine Phosphatase-1B (PTP1B), a key regulator in signaling pathways. nih.govnih.gov PTP1B is considered a therapeutic target for conditions like obesity and type 2 diabetes. nih.gov Studies have focused on developing non-peptidyl inhibitors of PTP1B. nih.gov For instance, compounds bearing the α,α-difluoromethylenephosphonic acid (DFMP) group have been evaluated as PTP1B inhibitors. While some single DFMP-bearing phenyl derivatives showed modest potency, certain compounds with two DFMP moieties were found to be very potent inhibitors. nih.gov The inhibitory potency of these compounds is influenced by their structural characteristics. nih.gov

The interaction of derivatives with biological receptors, such as benzodiazepine (B76468) receptors, has been a subject of investigation. Benzodiazepines exert their effects by binding to GABA-A receptors. nih.gov Studies on N-(indol-3-ylglyoxylyl)amino acid derivatives have shown that their affinity for the benzodiazepine receptor is highly dependent on the size of the amino acid, as well as the hydrophobic and electronic properties of the compounds. nih.gov For instance, esters were found to be more active than their corresponding acids, and specific substitutions on the indole (B1671886) ring significantly influenced binding affinity. nih.gov Furthermore, research on different chemotypes of benzodiazepine derivatives suggests that they may bind to GABA-A receptors via distinct modes rather than a common one. nih.gov The anxiolytic effects of some 2,3-benzodiazepine derivatives may involve the modulation of AMPA receptors, presenting new avenues for therapeutic development. mdpi.com

Explorations in Agrochemical and Pharmaceutical Intermediate Applications

The versatile chemical nature of this compound and its derivatives makes them valuable intermediates in the synthesis of a wide range of compounds for both agrochemical and pharmaceutical applications. In the agrochemical sector, they are explored for use as growth regulators.

In the pharmaceutical industry, these compounds serve as precursors for a diverse array of therapeutic agents. For example, ethyl 3-amino-3-oxopropanoate is a precursor for developing drugs with potential antimicrobial and anticancer activities. It is also a component in the synthesis of coumarin (B35378) derivatives, which have applications in treating autoimmune and inflammatory diseases. biosynth.com The ability to undergo various chemical reactions allows for the creation of a broad spectrum of derivatives with tailored properties.

Future Prospects and Emerging Research Avenues for Ethyl 3 Anilino 3 Oxopropanoate

Development of Sustainable Synthetic Methodologies

The growing emphasis on green chemistry is driving the development of more environmentally friendly methods for synthesizing β-keto esters like Ethyl 3-anilino-3-oxopropanoate. nih.govnih.gov Traditional synthesis methods often involve hazardous reagents and solvents. nih.gov Future research will likely focus on the following sustainable approaches:

Catalyst-Free and Solvent-Free Conditions: Research has demonstrated the feasibility of trans-esterification of β-keto esters under solvent-free conditions using recyclable catalysts like silica-supported boric acid, achieving high yields (87–95%). nih.gov These methods minimize chemical waste and simplify the work-up procedure. nih.gov

Microwave-Assisted Synthesis: Microwave heating is a green technology that can accelerate reactions, increase efficiency, and reduce the use of chemicals and energy in pharmaceutical synthesis. mdpi.com This technique could be adapted for the synthesis of this compound and its derivatives.

Mechanochemical Grinding: This neat and efficient procedure allows for the synthesis of compounds at room temperature with short reaction times and high yields, often eliminating the need for column chromatography. mdpi.com

Use of Greener Solvents: The pharmaceutical industry is a major user of solvents, and a shift towards eco-friendly options like water, glycerol, and ethyl lactate (B86563) is underway. mdpi.com Research into the use of such solvents for the synthesis of this compound could significantly reduce its environmental impact. mdpi.com

Integration with Advanced Drug Discovery Platforms

The integration of this compound and its derivatives with modern drug discovery platforms is a promising area of research. These platforms can accelerate the identification and optimization of new drug candidates.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds for their biological activity. nih.govresearchgate.net this compound and its analogs can be included in compound libraries for HTS campaigns to identify novel modulators of various biological targets. nih.gov For instance, HTS has been used to screen for compounds that can correct the misfolding of intermediate filament proteins, a cause of many human diseases. nih.gov

AI-Driven Drug Design: Artificial intelligence and machine learning algorithms can be used to predict the biological activity and physicochemical properties of molecules, guiding the design of new derivatives of this compound with improved therapeutic potential. This can involve predicting protein-ligand interactions and optimizing for desired pharmacological profiles.

Comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Bioactivity

Systematic studies of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) are crucial for optimizing the biological activity of this compound derivatives.

SAR Studies: By synthesizing and testing a series of analogs with systematic modifications to the core structure of this compound, researchers can identify the key structural features responsible for its biological activity. This information is vital for designing more potent and selective compounds.

QSAR Modeling: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and reducing the number of compounds that need to be tested experimentally.

Exploration of New Therapeutic Areas and Biomedical Applications

While this compound and its derivatives have shown promise in areas like cancer and inflammation, future research could uncover new therapeutic applications.

Antimicrobial Agents: Some derivatives have exhibited antimicrobial properties against bacteria like Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotics. Further exploration of their spectrum of activity and mechanism of action is warranted.

Neurodegenerative Diseases: The role of this compound and its analogs in modulating pathways relevant to neurodegenerative diseases is an unexplored but potentially fruitful area of research.

Cardiovascular Diseases: Investigating the effects of these compounds on cardiovascular targets could lead to the development of novel treatments for heart-related conditions.

Potential in Materials Science and Advanced Functional Molecules

The unique chemical structure of this compound also presents opportunities in the field of materials science.

Polymer Chemistry: The reactive functional groups of this compound could be utilized in the synthesis of novel polymers with specific properties. For example, it could be incorporated into polymer backbones or used as a cross-linking agent.

Functional Dyes and Photoreactive Materials: The anilino group suggests that derivatives could be developed as functional dyes with interesting photophysical properties. The photoreactivity of the β-keto group, which can induce radical formation upon UV exposure, could be exploited in the design of photoresponsive materials.

Crystal Engineering: The ability of this compound to form intermolecular hydrogen bonds can be leveraged in crystal engineering to design materials with specific solid-state structures and properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。